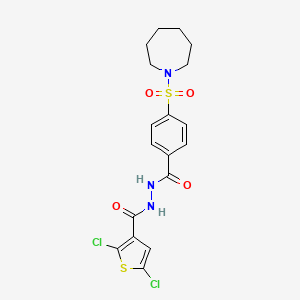

N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide” is a complex organic compound. It appears to contain an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom .

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

Synthesis of Oxadiazoles, Thiadiazoles, and Triazoles : A study detailing the preparation of various heterocyclic compounds starting from cinnamic acid derivatives, which shares similarity with the complex synthesis pathways that might be involved in producing N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide. Such pathways include the transformation of acid hydrazides into different heterocyclic frameworks, hinting at the versatility and reactivity of hydrazide-based compounds (Sharba et al., 2005).

Characterization and Synthesis of Benzothiophene Derivatives : Research into the synthesis and characterization of benzothiophene carbohydrazide derivatives, which are structurally related to the query compound. This work highlights the importance of specific functional groups in determining the physical and chemical properties of synthesized molecules, which can be crucial for their applications in scientific research (G. Naganagowda et al., 2014).

Potential Applications

Antimicrobial and Antioxidant Agents : The synthesis of novel compounds with potential antimicrobial and antioxidant activities. Although not directly related, the methodologies and chemical frameworks discussed could provide insight into the functional potential of similarly structured compounds like this compound in biomedical research (J. S. Biradar & Sasidhar B. Somappa, 2016).

Catalytic Activity : Exploration of compounds rich in nitrogen-donor sites for their catalytic activity in oxidation reactions. The study suggests that certain structural motifs can enhance the catalytic efficiency of molecules, which could be relevant for designing catalysts based on this compound (Manas Sutradhar et al., 2019).

Propriétés

IUPAC Name |

N'-[4-(azepan-1-ylsulfonyl)benzoyl]-2,5-dichlorothiophene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O4S2/c19-15-11-14(16(20)28-15)18(25)22-21-17(24)12-5-7-13(8-6-12)29(26,27)23-9-3-1-2-4-10-23/h5-8,11H,1-4,9-10H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOBFKZEGJHNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)

![2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2854559.png)

![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)

![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2854565.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2854567.png)

![N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2854568.png)

![5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2854570.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2854571.png)

![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)